1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-hydroxy-6-pyrrolidin-1-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12-10(5-4-6-11(12)15)13-7-2-3-8-13/h4-6,15H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURFMMWJJNPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The hydroxy and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including 1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain pyrrolidine derivatives could induce apoptosis in M-Hela tumor cells, showcasing their potential as anticancer agents .
Antibacterial Properties
In addition to anticancer effects, some studies have reported antibacterial activities associated with pyrrolidine derivatives. Research has shown that specific compounds can suppress bacterial biofilm growth effectively, which is crucial for treating chronic infections . The ability to inhibit biofilm formation suggests that this compound might also possess similar antibacterial properties.
Potential for Neurological Applications
Given its structural similarity to compounds known for their effects on the central nervous system, there is potential for this compound to be explored in treating neurological disorders. Its ability to interact with neurotransmitter systems could make it a candidate for further research into conditions such as depression or anxiety.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and pyrrolidinyl groups play a crucial role in its biological activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone
- Structure : Replaces the phenyl ring with a pyridine core, introducing a fluorine atom at position 2 and a pyrrolidinyl group at position 4.
- Fluorine may increase metabolic stability in biological systems .
1-(2-Amino-6-nitrophenyl)ethanone
- Structure: Features amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring.
- Implications : The nitro group introduces strong electron-withdrawing effects, reducing reactivity toward electrophilic substitution. Safety data indicate unclassified health hazards, contrasting with pyrrolidinyl derivatives, where toxicity profiles are less documented .
1-(5,6-Dichloropyridin-3-yl)ethanone
- Structure : Dichlorinated pyridine ring.
- Implications : Chlorine atoms enhance lipophilicity and may confer antimicrobial properties, as seen in agrochemical analogs. Regulatory data for such halogenated compounds often require stringent handling protocols .
Heterocyclic Variations
Isoquinoline Alkaloids (e.g., 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone)
- Structure: Ethanone fused to an isoquinoline scaffold with methoxy and prenyl groups.
Triazole Derivatives (e.g., 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone)
- Structure : Incorporates a triazole ring linked via an oxime ether.
- Implications : Demonstrated antifungal/antibacterial activities in vitro, highlighting the role of heterocycles in modulating bioactivity .
Functional Group Modifications
Sulfonyl-Substituted Derivatives (e.g., 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone)
Hydroxyacetophenones (e.g., 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone)
- Structure : Alkoxy and sulfinyl substituents.
- Implications: Alkoxy groups improve solubility in non-polar solvents, while sulfinyl moieties can act as chiral centers in asymmetric synthesis .
Biological Activity
1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone, an organic compound with the molecular formula C13H17NO2 and a molecular weight of approximately 219.28 g/mol, is gaining attention in medicinal chemistry due to its unique structural features. The compound combines a pyrrolidine ring with a phenolic hydroxyl group, which may confer distinct biological activities, including potential therapeutic applications in oncology and metabolic diseases.
Chemical Structure and Properties
The structural configuration of this compound is significant for its biological activity. The presence of the hydroxyl group enhances its ability to interact with various biological targets, while the pyrrolidine moiety may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this ketone can induce apoptosis in cancer cells and inhibit tumor growth. This activity may be attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various bacterial and fungal pathogens. Antimicrobial assays, including disk diffusion and broth dilution methods, have shown promising results, indicating that it may possess significant inhibitory activity against certain microbes.
- Dipeptidyl Peptidase-4 (DPP4) Inhibition : As part of ongoing research into diabetes management, derivatives of pyrrolidine compounds have shown potential as DPP4 inhibitors, which play a crucial role in glucose metabolism. This suggests that this compound could be explored further for its antidiabetic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
Antitumor Studies
A study examining the effects of pyrrolidine derivatives on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability through mechanisms such as apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Antimicrobial Evaluation
In a comparative study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, suggesting potent antimicrobial activity compared to standard antibiotics .
DPP4 Inhibition Research
Research focused on various pyrrolidine derivatives revealed that some compounds exhibited significant DPP4 inhibitory activity. This finding supports the potential application of this compound in diabetes treatment strategies by enhancing insulin sensitivity and lowering blood glucose levels.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Pyrrolidine ring with a phenyl group | Known for stimulant effects; addiction research |
| 2'-Hydroxyacetophenone | Hydroxyl group on acetophenone | Primarily studied as an organic synthesis intermediate |
| 3-Hydroxy-N-(pyridin-3-yl)propanamide | Hydroxyl group and nitrogen heterocycle | Investigated for antibacterial properties |
The unique combination of a pyrrolidine ring and a phenolic hydroxyl group in this compound suggests potential biological activities not observed in these similar compounds, warranting further investigation into its pharmacological applications.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone?
- Methodological Answer :
- Step 1 : Introduce the pyrrolidinyl group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized phenyl ring. Use a halogen (e.g., Cl) at the 6-position of 2-hydroxyphenyl ethanone, followed by substitution with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 2 : Protect the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during substitution. Deprotection can be achieved via acid hydrolysis or fluoride ions .
- Optimization : Monitor reaction progress using TLC or HPLC. Typical yields range from 60–80% under optimized conditions (70–90°C, 12–24 hours) .
Q. How to characterize the compound’s purity and structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using COSY (for coupling interactions) and HSQC (for carbon-proton correlations). The hydroxyl proton (~5–6 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm) are key identifiers .
- IR : Confirm the carbonyl stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak (C₁₃H₁₇NO₂, exact mass 231.126) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation. Example parameters: Triclinic system (space group P1), a = 7.741 Å, b = 9.230 Å, c = 10.464 Å .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin contact, wash with copious water for 15 minutes; for eye exposure, irrigate with saline solution .
- Storage : Keep in a cool, dry place (20–25°C) in amber glass vials to prevent photodegradation. Toxicity data are limited, so treat as a potential irritant .
Advanced Research Questions
Q. How to resolve conflicting spectroscopic data during characterization?
- Methodological Answer :
- Scenario : Unexpected peaks in ¹H NMR may arise from tautomerism (enol-keto forms) or impurities.
- Solutions :
- Variable Temperature NMR : Perform experiments at different temperatures (e.g., 25°C vs. 60°C) to observe dynamic equilibria .
- HPLC-MS : Detect impurities using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and compare retention times with standards .
- Case Study : In structurally similar pyrrolidine derivatives, residual solvents (e.g., DMF) can appear as singlet peaks at δ 2.7–2.9 ppm; purge with N₂ or vacuum-dry samples .
Q. What computational methods predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Reactivity : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Biological Targets : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2). The pyrrolidine ring may form hydrogen bonds with Arg120/His90 residues .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~1.8) and cytochrome P450 interactions .
Q. How does the compound degrade under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
Analyze degradation products via LC-MS.
- Findings :
- Acidic Conditions (pH 2) : Hydrolysis of the acetyl group to carboxylic acid.
- Basic Conditions (pH 12) : Cleavage of the pyrrolidine ring via Hofmann elimination .
- Stability Guidelines : Store at neutral pH and ≤25°C for long-term stability .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate polarity). DMF increases SNAr rates but may complicate purification .
- Case Study : A 10 mmol scale reaction in DMF with K₂CO₃ achieved 85% yield after column chromatography (silica gel, hexane/ethyl acetate 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
